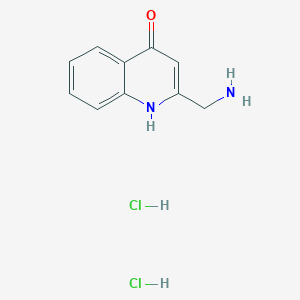

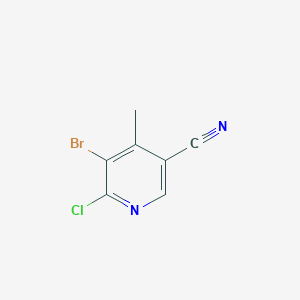

5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile

Übersicht

Beschreibung

5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . Moreover, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Chemical Reactions Analysis

Whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .Wissenschaftliche Forschungsanwendungen

Computational Analysis and Biological Significance

- Computational Studies and Biological Activity : Computational calculations were performed on a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile, to study its molecular structure, energy, and UV-Vis spectrum. Molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses were used to evaluate electron density and reactive sites. Additionally, the biological importance of the molecule was investigated through molecular docking with target protein 3CEJ, showing potential as a centromere associated protein inhibitor (Arulaabaranam et al., 2021).

X-ray and Spectroscopic Analyses

- Structural and Optical Properties : Studies on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile revealed its structural features through X-ray, IR, NMR, and electronic spectroscopy. The compound's optical properties were examined via UV–vis absorption and fluorescence spectroscopy, providing insights into its behavior in different solvents (Jukić et al., 2010).

Molecular Dynamics and Drug-Likeness Studies

- Molecular Dynamics and Drug Potential : In a study of dihydrofuran carbonitrile derivatives, the compounds showed compliance with chloro-methyl and bromo-methyl exchange rules. The structures were analyzed using X-ray crystallography, and their global reactivity parameters were assessed, providing insights into their potential as drug-like molecules (Swamy et al., 2020).

Synthesis and Reaction Mechanisms

- Halogen-rich Intermediate Synthesis : The synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate, offers potential building blocks for medicinal chemistry research. This synthesis demonstrates the versatility of such pyridine derivatives in chemical manipulations (Wu et al., 2022).

- Regiospecific Suzuki Coupling : The regiospecific Suzuki coupling of dichloroisothiazole-4-carbonitrile with aryl- and methylboronic acids highlights a method to produce specific isothiazole carbonitrile derivatives. Such reactions are pivotal in developing targeted chemical compounds for various applications (Christoforou et al., 2003).

Eigenschaften

IUPAC Name |

5-bromo-6-chloro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c1-4-5(2-10)3-11-7(9)6(4)8/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEYMDQHJPAHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

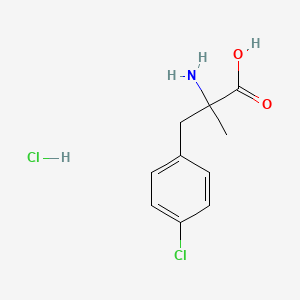

![1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1383697.png)